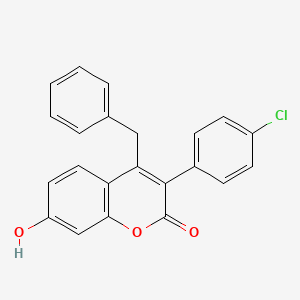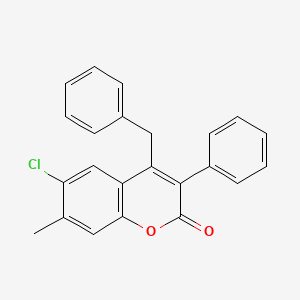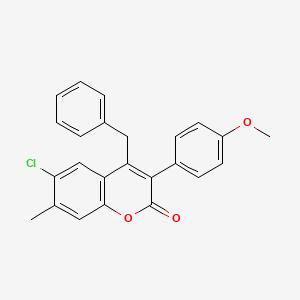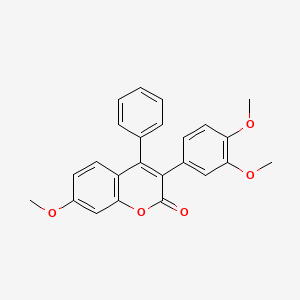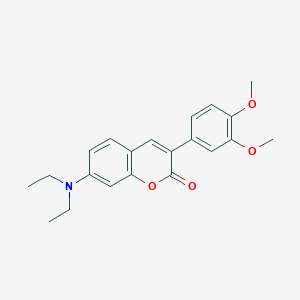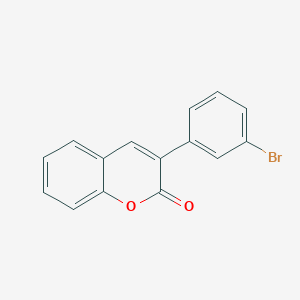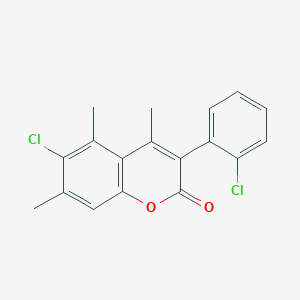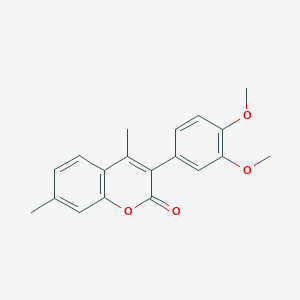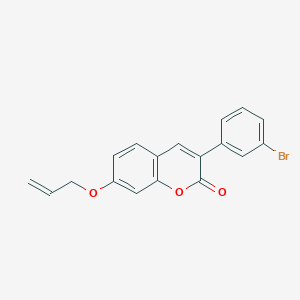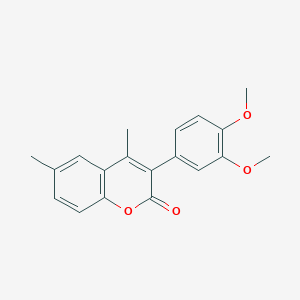
3,5-Dibromo-4-chlorophenol
Overview
Description
3,5-Dibromo-4-chlorophenol is a solid compound . It has a molecular weight of 286.35 and its IUPAC name is 3,5-dibromo-4-chlorophenol . The compound’s InChI code is 1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H .
Molecular Structure Analysis
The molecular formula of 3,5-Dibromo-4-chlorophenol is C6H3Br2ClO . Its average mass is 286.348 Da and its monoisotopic mass is 283.823914 Da .Physical And Chemical Properties Analysis
3,5-Dibromo-4-chlorophenol is a solid compound . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
1. Photocatalytic Decomposition in Water
Research has shown that chlorophenols, including compounds like 3,5-Dibromo-4-chlorophenol, are highly toxic and non-biodegradable contaminants posing a serious threat to the environment. A study by Singh et al. (2017) developed a magnetic nanocomposite, Fe3O4-Cr2O3, for the effective decomposition of 4-chlorophenol in water under ultraviolet irradiation. This highlights the application of 3,5-Dibromo-4-chlorophenol in environmental remediation technologies (Singh, Kesho et al., 2017).
2. Understanding Photodegradation Products
Czaplicka and Kaczmarczyk (2006) focused on understanding the photodegradation of chlorophenols, including 3,5-Dibromo-4-chlorophenol. The study used FT-IR spectroscopy and GC/MS to analyze the degradation products, providing valuable insight into the environmental impact and breakdown mechanisms of these compounds (Czaplicka, M. & Kaczmarczyk, B., 2006).
3. Photocatalytic Detoxification
In the field of detoxification, Guillard et al. (1999) used 4-chlorophenol as a model compound to investigate photocatalytic properties of different industrial TiO2 catalysts for water treatment. This research is relevant for understanding how 3,5-Dibromo-4-chlorophenol might be broken down in similar processes (Guillard, C. et al., 1999).
4. Chlorophenol Biodegradation
Boyd and Shelton (1984) explored the anaerobic biodegradation of chlorophenol isomers, including 3,5-dichlorophenol. This study is crucial for understanding the microbial processes involved in the natural degradation of such compounds in the environment (Boyd, S. & Shelton, D., 1984).
5. Environmental Impact Assessment
Krijgsheld and Gen (1986) assessed the impact of chlorophenols on the aquatic environment, providing an understanding of the consequences of releasing compounds like 3,5-Dibromo-4-chlorophenol into water bodies. This research aids in evaluating the ecological and toxicological effects of such pollutants (Krijgsheld, K. & Gen, A. D., 1986).
Safety and Hazards
3,5-Dibromo-4-chlorophenol is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Relevant Papers Relevant papers on 3,5-Dibromo-4-chlorophenol can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways, leading to changes in the production of metabolites and the regulation of cellular processes .
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to cause changes in cellular processes, leading to effects such as altered gene expression, changes in cell growth and division, and induction of cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-chlorophenol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3,5-dibromo-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNCUMOFKGFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chlorophenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


